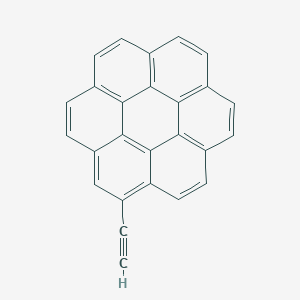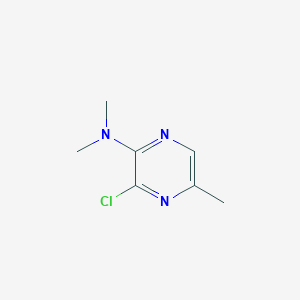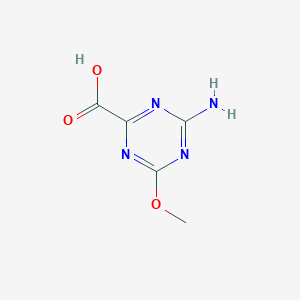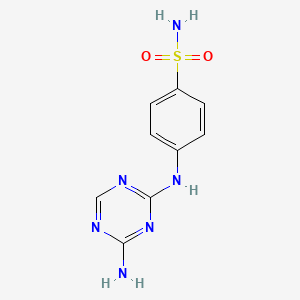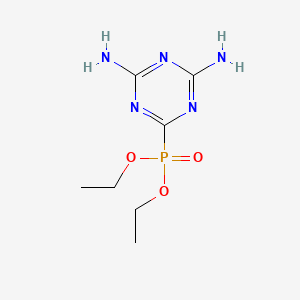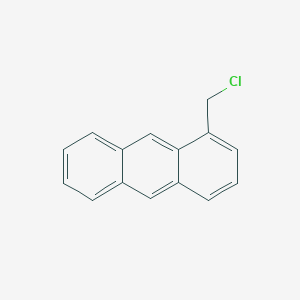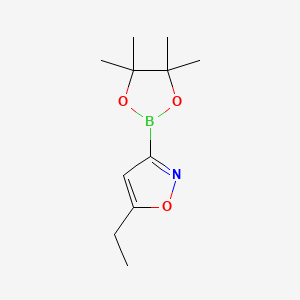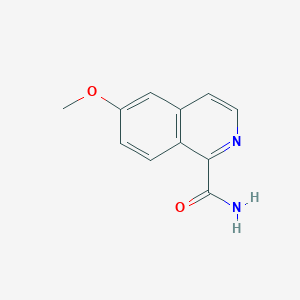
6-Methoxyisoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyisoquinoline-1-carboxamide is an organic compound with the molecular formula C11H10N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-1-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with 6-methoxyisoquinoline.
Carboxylation: The introduction of the carboxamide group can be achieved through a carboxylation reaction. This involves the reaction of 6-methoxyisoquinoline with a suitable carboxylating agent, such as phosgene or carbon dioxide, under controlled conditions.
Amidation: The carboxylated intermediate is then subjected to amidation, where it reacts with ammonia or an amine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactions are carried out in a continuous stream rather than batch processes, allowing for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxyisoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methoxyisoquinoline-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 6-Methoxyisoquinoline-1-carboxamide exerts its effects depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, altering their activity. For example, it could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Pathways Involved: The compound may influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyisoquinoline: Lacks the carboxamide group but shares the methoxy and isoquinoline structure.
Isoquinoline-1-carboxamide: Similar structure but without the methoxy group.
Uniqueness
6-Methoxyisoquinoline-1-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which can influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
6-methoxyisoquinoline-1-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-8-2-3-9-7(6-8)4-5-13-10(9)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI-Schlüssel |
MYLAZRBWFGOGFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


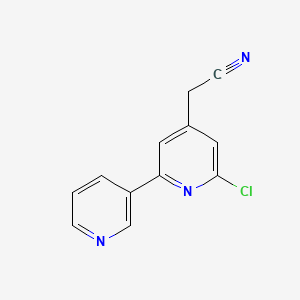
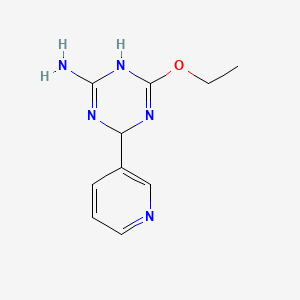

![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
